N-(1H-indol-4-yl)-2-pyridinecarboxamide
Description
N-(1H-Indol-4-yl)-2-pyridinecarboxamide is a synthetic carboxamide derivative featuring a 2-pyridinecarboxamide core substituted with an indole moiety at the 4-position.
This structural feature may influence solubility, bioavailability, and binding affinity, though experimental data specific to this compound are currently lacking.
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(13-4-1-2-8-15-13)17-12-6-3-5-11-10(12)7-9-16-11/h1-9,16H,(H,17,18) |
InChI Key |
BTEZBPYLAJQWSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-pyridinecarboxamide typically involves the formation of the indole and pyridine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
Once the indole and pyridine rings are formed, they can be coupled through an amide bond formation. This can be achieved by reacting the indole derivative with a pyridinecarboxylic acid derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-pyridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Research
Mechanism of Action
The compound's structure, featuring an indole moiety and a pyridinecarboxamide group, suggests potential interactions with various biological targets. Studies indicate that it may influence critical pathways such as cell proliferation and apoptosis, making it a candidate for drug development aimed at treating cancer and other diseases.
Biological Activity
Research has shown that compounds similar to N-(1H-indol-4-yl)-2-pyridinecarboxamide often exhibit anti-cancer properties. Preliminary findings suggest that this compound may modulate key signaling pathways involved in cell growth and survival.
Anticancer Applications
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have shown promising results with notable reductions in cell viability .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| MDA-MB-231 | 12.5 |
In Vivo Studies
Animal model trials have further supported the anticancer efficacy of this compound. In murine models of cancer, administration resulted in tumor size reduction and improved survival rates compared to untreated controls.
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in cancer progression. For instance, studies have explored its role as a histone deacetylase inhibitor, which is crucial for regulating gene expression related to tumor growth .
Case Study: Histone Deacetylase Inhibition
A series of derivatives were synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs). Molecular docking studies indicated strong binding affinities, suggesting that these compounds could serve as effective HDAC inhibitors with potential applications in cancer therapy .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Moiety : This can be achieved through various cyclization reactions.
- Pyridinecarboxamide Formation : The introduction of the pyridine ring can be performed via nucleophilic substitution reactions.
Optimizing these synthetic routes is essential for enhancing yield and purity levels, which are critical for subsequent biological evaluations.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The pyridine moiety can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets . Together, these interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional differences between N-(1H-indol-4-yl)-2-pyridinecarboxamide and its analogs:
*Hypothesized based on structural similarity to L1 and L2.
Key Observations :
- DNA Interaction: L1 and L2 bind to DNA via intercalation, mediated by their uncoordinated furan/thiophene chromophores .
- Solubility : Indole’s hydrophobicity likely reduces solubility compared to furan/thiophene derivatives, which have polar heteroatoms (O/S) improving aqueous compatibility.
- Metal Coordination : L1 and L2 form octahedral Zn(II) complexes, suggesting the pyridinecarboxamide scaffold can act as a tridentate ligand . The indole substituent in the target compound may sterically hinder metal coordination unless the indole nitrogen participates in binding.
Biological Activity
N-(1H-indol-4-yl)-2-pyridinecarboxamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety and a pyridinecarboxamide group, contributing to its unique biological properties. Its molecular formula is C_{13}H_{12}N_{2}O, with a molecular weight of approximately 230.26 g/mol. The indole structure is prevalent in various natural products and pharmaceuticals, while the pyridinecarboxamide enhances its biological activities.
Research indicates that compounds containing indole and pyridine structures often exhibit significant interactions with various biological targets:
- Monoamine Oxidase Inhibition : Similar compounds have shown potential as inhibitors of monoamine oxidase B (MAO-B), which is linked to neurodegenerative diseases. For instance, analogs with indole structures demonstrated competitive inhibition against MAO-B with IC50 values ranging from 0.78 to 1.65 µM .
- Anticancer Activity : Indole derivatives have been studied for their ability to induce cell death in cancer cells through mechanisms such as methuosis, a form of cell death characterized by the formation of large cytoplasmic vacuoles. Compounds designed around the indole framework have exhibited high pan-cytotoxicity against various cancer cell lines while sparing normal cells .
Structure-Activity Relationship (SAR)
The SAR studies focus on how modifications to the indole or pyridine moieties affect biological activity. For example:
| Compound Name | Modification | Biological Activity |
|---|---|---|
| N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide | Isopropyl group | Enhanced solubility and activity compared to similar compounds |
| N-(1-methylindol-4-yl)-2-pyridinecarboxamide | Methyl group | Different pharmacokinetics and potentially altered activity |
| N-(indol-3-yl)-2-pyridinecarboxamide | Lacks isopropyl | Simpler structure may exhibit different biological profiles |
These modifications can significantly influence the compound's pharmacological properties, making them critical in drug design efforts.
Case Studies
- MAO-B Inhibition : A study on this compound analogs revealed that certain derivatives exhibited high selectivity for MAO-B inhibition, suggesting potential therapeutic applications in treating Parkinson's disease .
- Anticancer Efficacy : Another investigation demonstrated that compounds derived from the indole-pyridine framework effectively induced methuosis in cancer cells, highlighting their potential as novel anticancer agents .
- Antimicrobial Activity : Research into related pyridine compounds has shown promising antimicrobial effects against various pathogens, indicating that this compound might also possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
